Pal-Glu(OSu)-OH
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Overview
Description
Pal-Glu(OSu)-OH, also known as N-alpha-Palmitoyl-L-glutamic acid alpha-succinimidyl ester, is a compound used in various scientific research applications. It is a derivative of palmitic acid and glutamic acid, and it is often utilized in the synthesis of peptides and proteins due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Pal-Glu(OSu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pal-Glu(OSu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The succinimidyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and thiol esters .
Scientific Research Applications
Pal-Glu(OSu)-OH is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is utilized in the development of drug delivery systems and as a component in the synthesis of therapeutic peptides.
Industry: This compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Pal-Glu(OSu)-OH involves the formation of stable amide bonds with amino groups in peptides and proteins. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the formation of a covalent bond between the palmitoyl group and the amino group of the target molecule. This mechanism is crucial in the synthesis of stable peptide conjugates and in the modification of proteins for various applications .
Comparison with Similar Compounds
Similar Compounds
Pal-Glu(OSu)-OtBu: This compound is similar to Pal-Glu(OSu)-OH but contains a tert-butyl ester group instead of a hydroxyl group.
Pal-Glu(OSu)-OtBu: Another similar compound with a tert-butyl ester group, used in similar applications
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable amide bonds with peptides and proteins. This property makes it particularly useful in the synthesis of therapeutic peptides and in the modification of proteins for research and industrial applications .
Properties
Molecular Formula |
C25H42N2O7 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1 |
InChI Key |
KLBZDGJNRTVIAJ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O |
Origin of Product |
United States |
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